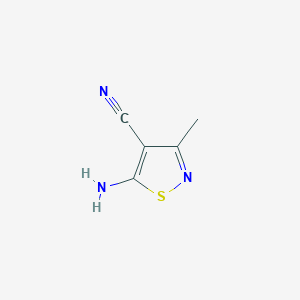

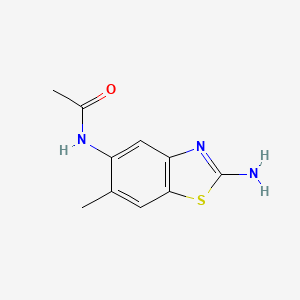

N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

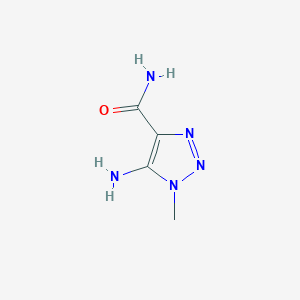

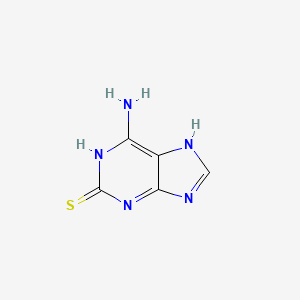

N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide, commonly known as AMBT, is an organic compound with a wide range of applications in scientific research. It is a derivative of benzothiazole and is a versatile compound used as a building block in the synthesis of complex molecules. Its unique structure makes it useful in the development of drugs, diagnostics, and other products.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity : Several studies have focused on the synthesis of N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide derivatives and their potential antitumor properties. For instance, Yurttaş et al. (2015) synthesized derivatives using 2-(4-aminophenyl)benzothiazole structure and found significant anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Havrylyuk et al. (2010) reported antitumor screening of 4-thiazolidinones with benzothiazole moiety, showing anticancer activity on multiple cancer cell lines (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Antimicrobial and Antifungal Activities : Compounds synthesized from this compound have demonstrated antimicrobial and antifungal properties. Mokhtari and Pourabdollah (2013) investigated N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives for antimicrobial activities against pathogenic bacteria and Candida species (Mokhtari & Pourabdollah, 2013). Similarly, Pawar et al. (2021) synthesized and evaluated antimicrobial properties of 2-(substituted amino)-N-(6- substituted-1,3-benzothiazol-2yl) acetamide derivatives (Pawar, Kale, Zori, & Dorugade, 2021).

Anticonvulsant Evaluation : Research by Siddiqui et al. (2013) involved the synthesis of various acetamide derivatives with a focus on anticonvulsant activity. They identified potent candidates showing minimal neurotoxicity in their preliminary screening (Siddiqui, Ahuja, Malik, & Arya, 2013).

Analgesic Activity : Kaplancıklı et al. (2012) synthesized acetamide derivatives and investigated their potential analgesic activities. They found that these compounds showed significant analgesic effects in various tests (Kaplancıklı, Altıntop, Turan-Zitouni, Ozdemir, & Can, 2012).

Antioxidant and Anti-Inflammatory Activities : Koppireddi et al. (2013) synthesized a series of acetamide derivatives and evaluated them for anti-inflammatory and antioxidant activity, with some compounds showing significant efficacy (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013).

Photophysical Properties : Balijapalli et al. (2017) conducted a study on the photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl) acetamide crystals, highlighting the impact of different substituents on the benzothiazole moiety (Balijapalli, Udayadasan, Muralidharan, Sukumarapillai, Shanmugam, Gopal, Rathore, & Iyer, 2017).

Eigenschaften

IUPAC Name |

N-(2-amino-6-methyl-1,3-benzothiazol-5-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-5-3-9-8(13-10(11)15-9)4-7(5)12-6(2)14/h3-4H,1-2H3,(H2,11,13)(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWIACCTNKYBNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1NC(=O)C)N=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355720 |

Source

|

| Record name | N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

351437-81-5 |

Source

|

| Record name | N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.